
rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine: is a synthetic organic compound characterized by the presence of a benzoyl group attached to a difluoropyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring is achieved using fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced analogs.
Aplicaciones Científicas De Investigación
rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It may be utilized in studies involving enzyme interactions, receptor binding, and other biochemical processes.
Industry: The compound can be employed in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparación Con Compuestos Similares
- rac-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine hydrochloride
- rac-(3R,4R)-4-([1,1′-Biphenyl]-4-yl)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
- rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride
Comparison: rac-(3R,4R)-1-benzoyl-3,4-difluoropyrrolidine is unique due to the presence of both benzoyl and difluoropyrrolidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C11H11F2NO |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
[(3R,4R)-3,4-difluoropyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C11H11F2NO/c12-9-6-14(7-10(9)13)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10-/m1/s1 |
Clave InChI |
HUKVJLBGICNEBL-NXEZZACHSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1C(=O)C2=CC=CC=C2)F)F |
SMILES canónico |
C1C(C(CN1C(=O)C2=CC=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


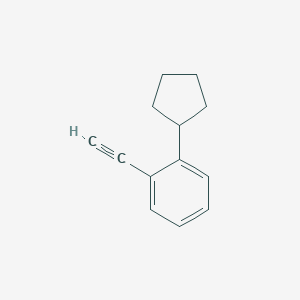
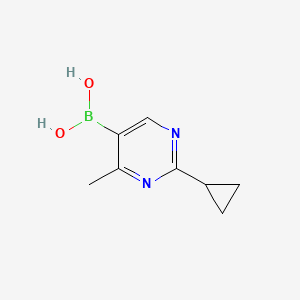

![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane](/img/structure/B13458037.png)
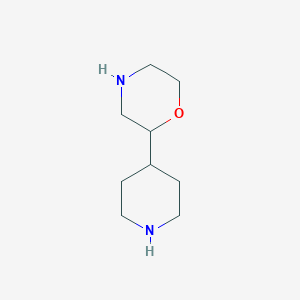
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
![tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B13458073.png)
![2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13458077.png)
![5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13458080.png)
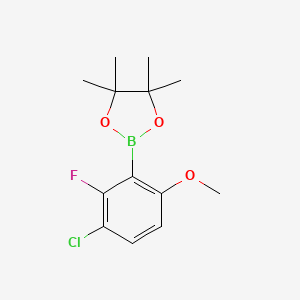
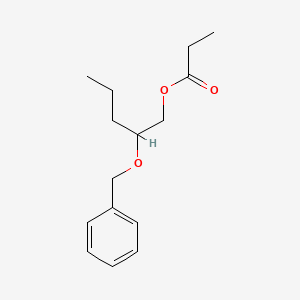
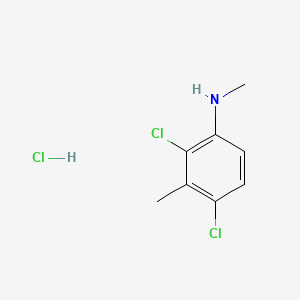
![2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13458088.png)
